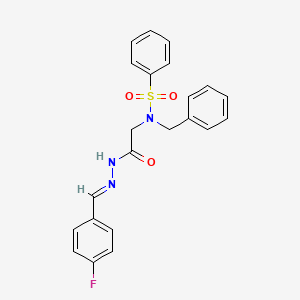![molecular formula C23H27N3O3 B7712869 N'-[(Z)-(3-ethoxy-4-propoxyphenyl)methylidene]-2-phenylacetohydrazide](/img/structure/B7712869.png)
N'-[(Z)-(3-ethoxy-4-propoxyphenyl)methylidene]-2-phenylacetohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N'-[(Z)-(3-ethoxy-4-propoxyphenyl)methylidene]-2-phenylacetohydrazide, also known as EPPMA, is a novel compound that has gained attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is synthesized using a multi-step process, and its mechanism of action is not yet fully understood. However, several studies have shown promising results in terms of its biochemical and physiological effects.
作用机制
The exact mechanism of action of N'-[(Z)-(3-ethoxy-4-propoxyphenyl)methylidene]-2-phenylacetohydrazide is not yet fully understood. However, several studies have reported that N'-[(Z)-(3-ethoxy-4-propoxyphenyl)methylidene]-2-phenylacetohydrazide exerts its anticancer effect by inducing apoptosis, inhibiting cell proliferation, and suppressing angiogenesis. Additionally, N'-[(Z)-(3-ethoxy-4-propoxyphenyl)methylidene]-2-phenylacetohydrazide has been shown to inhibit the expression of pro-inflammatory cytokines, which is responsible for its anti-inflammatory effect. Moreover, N'-[(Z)-(3-ethoxy-4-propoxyphenyl)methylidene]-2-phenylacetohydrazide has been shown to inhibit the replication of viruses, which is responsible for its antiviral effect.
Biochemical and Physiological Effects:
N'-[(Z)-(3-ethoxy-4-propoxyphenyl)methylidene]-2-phenylacetohydrazide has been shown to exhibit several biochemical and physiological effects. It has been reported to induce apoptosis in cancer cells, which is characterized by the activation of caspases and the cleavage of poly (ADP-ribose) polymerase (PARP). Moreover, N'-[(Z)-(3-ethoxy-4-propoxyphenyl)methylidene]-2-phenylacetohydrazide has been shown to inhibit cell proliferation by arresting the cell cycle at the G2/M phase. Additionally, N'-[(Z)-(3-ethoxy-4-propoxyphenyl)methylidene]-2-phenylacetohydrazide has been shown to suppress angiogenesis, which is responsible for the growth and spread of cancer cells. Furthermore, N'-[(Z)-(3-ethoxy-4-propoxyphenyl)methylidene]-2-phenylacetohydrazide has been shown to exhibit anti-inflammatory effects by inhibiting the expression of pro-inflammatory cytokines such as TNF-α and IL-6. Lastly, N'-[(Z)-(3-ethoxy-4-propoxyphenyl)methylidene]-2-phenylacetohydrazide has been shown to inhibit the replication of viruses by targeting viral proteins and interfering with their replication.
实验室实验的优点和局限性
N'-[(Z)-(3-ethoxy-4-propoxyphenyl)methylidene]-2-phenylacetohydrazide has several advantages for lab experiments. It is a novel compound that has not been extensively studied, which makes it a potential candidate for further research. Additionally, N'-[(Z)-(3-ethoxy-4-propoxyphenyl)methylidene]-2-phenylacetohydrazide exhibits several therapeutic properties, which make it a potential candidate for the development of new drugs. However, N'-[(Z)-(3-ethoxy-4-propoxyphenyl)methylidene]-2-phenylacetohydrazide has some limitations for lab experiments. Its mechanism of action is not yet fully understood, which makes it difficult to study. Moreover, the synthesis of N'-[(Z)-(3-ethoxy-4-propoxyphenyl)methylidene]-2-phenylacetohydrazide is a multi-step process, which makes it challenging to obtain the compound in large quantities.
未来方向
There are several future directions for the study of N'-[(Z)-(3-ethoxy-4-propoxyphenyl)methylidene]-2-phenylacetohydrazide. One direction is to investigate its potential as a therapeutic agent for the treatment of cancer, inflammatory diseases, and viral infections. Additionally, future studies can focus on understanding the mechanism of action of N'-[(Z)-(3-ethoxy-4-propoxyphenyl)methylidene]-2-phenylacetohydrazide and identifying its molecular targets. Moreover, future studies can investigate the pharmacokinetics and pharmacodynamics of N'-[(Z)-(3-ethoxy-4-propoxyphenyl)methylidene]-2-phenylacetohydrazide to determine its efficacy and safety in vivo. Lastly, future studies can focus on developing new analogs of N'-[(Z)-(3-ethoxy-4-propoxyphenyl)methylidene]-2-phenylacetohydrazide with improved therapeutic properties.
合成方法
The synthesis of N'-[(Z)-(3-ethoxy-4-propoxyphenyl)methylidene]-2-phenylacetohydrazide involves several steps, including the condensation of 3-ethoxy-4-propoxybenzaldehyde with phenylacetic acid hydrazide, followed by the reduction of the resulting Schiff base with sodium borohydride. The final product is obtained after purification using column chromatography. The purity of the compound is verified using various analytical techniques such as NMR, IR, and mass spectrometry.
科学研究应用
N'-[(Z)-(3-ethoxy-4-propoxyphenyl)methylidene]-2-phenylacetohydrazide has been studied extensively for its potential therapeutic applications. It has been shown to exhibit anticancer, anti-inflammatory, and antiviral properties. Several studies have reported the inhibitory effect of N'-[(Z)-(3-ethoxy-4-propoxyphenyl)methylidene]-2-phenylacetohydrazide on the growth of cancer cells, including breast, liver, and lung cancer cells. Additionally, N'-[(Z)-(3-ethoxy-4-propoxyphenyl)methylidene]-2-phenylacetohydrazide has been shown to possess anti-inflammatory properties, which make it a potential candidate for the treatment of various inflammatory diseases such as rheumatoid arthritis. Moreover, N'-[(Z)-(3-ethoxy-4-propoxyphenyl)methylidene]-2-phenylacetohydrazide has been shown to possess antiviral properties, which make it a potential candidate for the treatment of viral infections such as influenza.
属性
IUPAC Name |
N-[(Z)-[4-[2-(cyclohexylamino)-2-oxoethoxy]phenyl]methylideneamino]-2-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O3/c27-22(15-18-7-3-1-4-8-18)26-24-16-19-11-13-21(14-12-19)29-17-23(28)25-20-9-5-2-6-10-20/h1,3-4,7-8,11-14,16,20H,2,5-6,9-10,15,17H2,(H,25,28)(H,26,27)/b24-16- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVGABOYPBXTZTO-JLPGSUDCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)COC2=CC=C(C=C2)C=NNC(=O)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)NC(=O)COC2=CC=C(C=C2)/C=N\NC(=O)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(Z)-[4-[2-(cyclohexylamino)-2-oxoethoxy]phenyl]methylideneamino]-2-phenylacetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

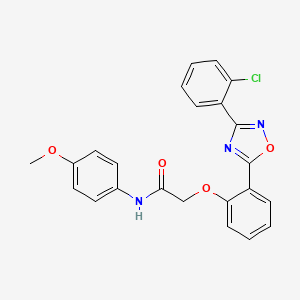
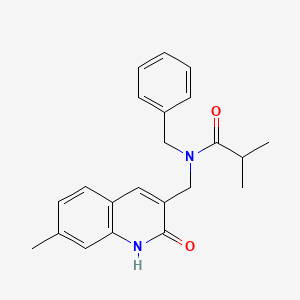
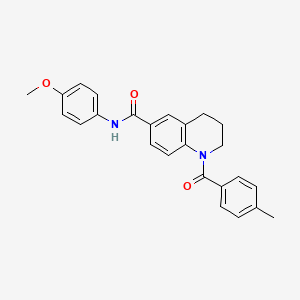
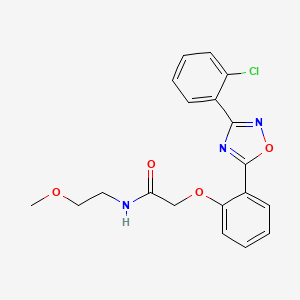
![N-(6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-nitrobenzamide](/img/structure/B7712814.png)
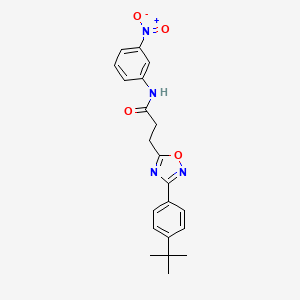
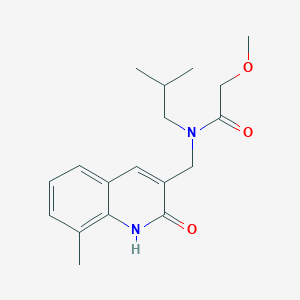
![N-(1-isobutyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)thiophene-2-carboxamide](/img/structure/B7712844.png)
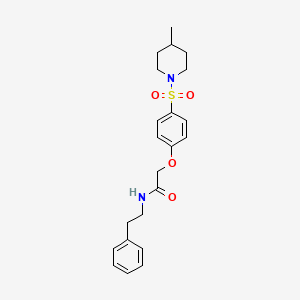
![N-(1,7-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)nicotinamide](/img/structure/B7712876.png)

![4-methyl-N-(8-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7712911.png)

